2,3,3-Trimethylindolenine
Overview
Description
2,3,3-Trimethylindolenine (TMI) is an indolocarbazole alkaloid that is found in a variety of plants. It is a naturally occurring compound that has been studied for its potential applications in medicine and biochemistry.
Scientific Research Applications
Condensation Reactions : 2,3,3-Trimethylindolenine has been shown to undergo condensation with aromatic aldehydes to produce 2-styrylindolenines. Specifically, the reaction with salicylaldehydes forms hydroxystyrylindolenines, rather than merocyanines or spiropyrans, as confirmed by spectroscopic data (Lazarenko et al., 1978).
Microwave-Assisted Synthesis : A novel microwave-assisted method for preparing this compound-based squaraines has been developed. This method significantly reduces the reaction time from days to minutes and improves product yields, facilitating the rapid preparation of both symmetrical and nonsymmetrical squaraine dyes (Barbero et al., 2015).
Fluorescent Sensor Development : A pyrene-containing fluorescent sensor synthesized from this compound has shown significant fluorescence quenching in the presence of Hg2+ in hydrophilic media, making it a useful chemosensor for mercury detection (Yang et al., 2010).
Antifungal Agent Potential : N-alkylated 2,3,3-trimethylindolenines have been synthesized and evaluated as potential antifungal agents. They demonstrated significant growth inhibition against Saccharomyces cerevisiae, emerging as promising compounds, especially for immunosuppressed and immunocompromised patients (Tyler et al., 2013).
Asymmetric Reduction : A novel (R)‐imine reductase from Paenibacillus lactis showed high catalytic efficiency towards 2,3,3‐trimethylindolenine. This enzyme was able to reduce various 3H‐indoles and 3H‐indole iodides to produce products with good-to-excellent enantioselectivity, indicating a broad substrate acceptance (Li et al., 2016).
Iridium-Catalyzed Hydrogenation : The hydrogenation of this compound using iridium-based catalysts has been investigated. Remarkable additive effects were found, resulting in high enantioselectivity, a key aspect for asymmetric synthesis (Zhu & Zhang, 1998).
Ionic Liquid Media Applications : The enantioselective hydrogenation of trimethylindolenine has been carried out in various ionic liquids using an Ir-XYLIPHOS catalyst. This method achieved comparable results to conventional processes but with reduced reaction times and less sensitivity to oxygen (Giernoth & Krumm, 2004).
Squaraine Dyes Synthesis : Squaraine dyes derived from 2,3,3‐trimethylindolenine show promising applications as fluorescent probes for HSA detection and as potential antifungal agents. These dyes were found to interact with human serum albumin and exhibited antifungal activity against Saccharomyces cerevisiae (Gomes et al., 2022).
Safety and Hazards
2,3,3-Trimethylindolenine is classified as a combustible liquid. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
Future Directions
Mechanism of Action
Target of Action
2,3,3-Trimethylindolenine is an indole derivative . It is primarily used in the preparation of cyanine dye labeling reagents and other imaging agents . The compound’s primary targets are the aromatic rings of the NIR dye .
Mode of Action
The compound interacts with its targets through direct π-π stacking . This interaction is crucial for the function of near-infrared (NIR)-induced dye-based theranostic drug delivery carriers, which are used for critical image-guided chemo-photothermal cancer therapy .
Biochemical Pathways
It is known that the compound is used as a reactant in organic synthesis reactions .
Pharmacokinetics
It is known that the compound is soluble in chloroform, toluene, or dichlorobenzene , which may influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the preparation of cyanine dye labeling reagents and other imaging agents . These agents are used in near-infrared (NIR)-induced dye-based theranostic drug delivery carriers for critical image-guided chemo-photothermal cancer therapy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a cool, dry place in tightly closed containers, away from strong oxidizing agents . Additionally, it is recommended to ensure adequate ventilation, especially in confined areas .
Biochemical Analysis
Biochemical Properties
It is known that this compound plays a crucial role in the synthesis of cyanine dyes
Cellular Effects
It has been suggested that it may play a role in the development of advanced chemical sensing technologies
Molecular Mechanism
It is known to be involved in the synthesis of cyanine dyes
Dosage Effects in Animal Models
There is currently no available information on how the effects of 2,3,3-Trimethylindolenine vary with different dosages in animal models
properties
IUPAC Name |
2,3,3-trimethylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-8-11(2,3)9-6-4-5-7-10(9)12-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHJIAFUWHPJRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C1(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9049403 | |
Record name | 2,3,3-Trimethylindolenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow or orange liquid; mp = 6-8 deg C; [Alfa Aesar MSDS] | |
Record name | 2,3,3-Trimethylindolenine | |
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CAS RN |
1640-39-7 | |
Record name | 2,3,3-Trimethylindolenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1640-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Indole, 2,3,3-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001640397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1640-39-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65633 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3H-Indole, 2,3,3-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,3-Trimethylindolenine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9049403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3-trimethyl-3H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.169 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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